4-amino-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide
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Overview
Description
4-amino-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using suitable amines.
Attachment of the ethyl group: This can be done through alkylation reactions using ethyl halides.
Incorporation of the propan-2-yloxypropyl group: This step involves the reaction of the pyrazole derivative with 3-(propan-2-yloxy)propyl halides under basic conditions.
Formation of the carboxamide group: This can be achieved by reacting the intermediate compound with appropriate carboxylic acid derivatives or their activated forms.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, sulfonates, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
4-amino-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving pyrazole derivatives.
Materials Science: The compound may be utilized in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.
Industrial Applications: It can be employed in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-amino-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-amino-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-3-carboxamide: Similar structure but with the carboxamide group at a different position.
4-amino-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
4-amino-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Uniqueness
The uniqueness of 4-amino-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-amino-2-ethyl-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-4-16-11(10(13)8-15-16)12(17)14-6-5-7-18-9(2)3/h8-9H,4-7,13H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRJRCFSTMNCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)NCCCOC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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